4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline
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Overview
Description
4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a chloro group, an aniline moiety, and a triphenylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline typically involves the reaction of 4-chloroaniline with triphenyltin chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Chloroaniline+Triphenyltin chloride→4-Chloro-3-[(triphenylstannyl)oxy]carbonylaniline
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of the compound.
Triphenyltin chloride: Another organotin compound with different properties.
3-Chloro-4-methoxyaniline: A related aniline derivative with different substituents.
Uniqueness
4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline is unique due to the presence of both chloro and triphenylstannyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Properties
CAS No. |
648918-12-1 |
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Molecular Formula |
C25H20ClNO2Sn |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
triphenylstannyl 5-amino-2-chlorobenzoate |
InChI |
InChI=1S/C7H6ClNO2.3C6H5.Sn/c8-6-2-1-4(9)3-5(6)7(10)11;3*1-2-4-6-5-3-1;/h1-3H,9H2,(H,10,11);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
VZDYBBMKVYLUCK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=C(C=CC(=C4)N)Cl |
Origin of Product |
United States |
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